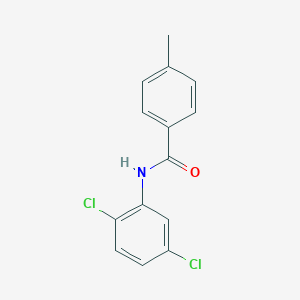

N-(2,5-dichlorophenyl)-4-methylbenzamide

Description

Overview of Benzamide (B126) Scaffolds in Modern Chemical and Biological Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, represents a cornerstone in contemporary chemical and biological research. walshmedicalmedia.comresearchgate.net These structures are not merely simple organic molecules; they are privileged scaffolds, meaning they are frequently found in biologically active compounds and serve as a fundamental framework for the design and synthesis of new therapeutic agents. acs.org The amide bond itself is a critical component of countless biological processes, making benzamide derivatives inherently suitable for interacting with biological targets. researchgate.net

Benzamides are recognized as versatile building blocks in organic synthesis, providing a foundation for creating a diverse array of more complex molecules. researchgate.net Their utility extends across various fields, with significant applications in medicinal chemistry and materials science. researchgate.net In the pharmaceutical realm, an estimated 25% of active pharmaceutical ingredients contain an amide scaffold, underscoring its importance. researchgate.net Researchers have extensively synthesized and studied benzamide derivatives due to their broad spectrum of pharmacological activities. walshmedicalmedia.com These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.com The adaptability of the benzamide structure allows for systematic modifications, enabling scientists to fine-tune the molecule's properties to achieve desired biological outcomes. nih.gov

Significance of Halogenated Benzamide Derivatives in Research Contexts

The introduction of halogen atoms—such as chlorine, bromine, fluorine, and iodine—into the benzamide scaffold gives rise to halogenated benzamide derivatives, a class of compounds with enhanced and often unique properties. Halogenation is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of a molecule. researchgate.net The incorporation of halogens can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net

Strategically placing chlorine atoms on the benzamide structure, as seen in N-(2,5-dichlorophenyl)-4-methylbenzamide, can markedly enhance its inherent biological activity. mdpi.com Halogenated compounds are known to exhibit a wide range of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. researchgate.netnih.gov The presence of a halogen can lead to the formation of halogen bonds, a type of noncovalent interaction that can contribute to the binding affinity of a ligand to its biological target. ijres.orgmdpi.com This interaction, analogous to the more familiar hydrogen bond, occurs between an electrophilic region on the halogen and a nucleophilic site on another molecule, such as a protein. ijres.org The directed nature of halogen bonds makes them a valuable tool in rational drug design for improving the potency and selectivity of drug candidates. ijres.org

Current Research Landscape and Academic Relevance of this compound and Related Analogues

This compound is a specific dichlorinated benzamide derivative that has been a subject of academic interest, primarily in the field of structural chemistry. While it is available commercially for research purposes, it is noted as a rare chemical for early discovery research, with the buyer responsible for confirming its identity and purity. sigmaaldrich.com

The academic relevance of this compound and its analogues is highlighted by crystallographic studies that aim to understand the effects of substituent placement on the molecular conformation and crystal packing. For instance, the crystal structure of the related compound N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide reveals how the molecule's conformation is influenced by the substitution pattern. nih.gov

Research on closely related analogues, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, provides further insight into the structural nuances of this class of compounds. nih.govresearchgate.net In the crystal structure of N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal to each other. nih.govresearchgate.net Such studies on the effects of ring and side-chain substitutions are crucial for understanding the structure-property relationships of N-(aryl)-amides. researchgate.net

The broader research landscape for halogenated benzamides is quite active, with numerous studies exploring their potential as bioactive agents. For example, various halogenated benzamides have been investigated for their activity as protein kinase inhibitors and in other therapeutic areas. nih.gov The synthesis and characterization of new halogenated benzamide derivatives continue to be a focus of research, driven by the quest for novel compounds with improved pharmacological profiles. mdpi.commdpi.com

Interactive Data Tables

Crystallographic Data for N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁Cl₂NO₂S |

| Molecular Weight | 316.19 |

| Crystal System | Monoclinic |

| a (Å) | 9.075 (1) |

| b (Å) | 14.232 (2) |

| c (Å) | 10.773 (1) |

| β (°) | 90.49 (1) |

| Volume (ų) | 1391.3 (3) |

| Z | 4 |

| Data sourced from a study on the crystal structure of N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide. nih.gov |

Crystallographic Data for N-(2,6-dichlorophenyl)-4-methylbenzamide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.14 |

| Crystal System | Tetragonal |

| a (Å) | 16.4706 (8) |

| c (Å) | 19.8709 (9) |

| Volume (ų) | 5390.6 (4) |

| Z | 16 |

| Data sourced from a crystallographic study of N-(2,6-dichlorophenyl)-4-methylbenzamide. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-4-methylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) |

InChI Key |

BBEJXZYKRDZKCX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2,5 Dichlorophenyl 4 Methylbenzamide and Analogues

Established Reaction Pathways for Benzamide (B126) Formation

Traditional methods for creating the amide linkage in molecules like N-(2,5-dichlorophenyl)-4-methylbenzamide rely on well-understood, powerful reactions that have been staples of organic chemistry for decades.

The most common and direct route to synthesizing benzamides is through a nucleophilic acyl substitution reaction. libretexts.org This class of reaction involves the attack of a nucleophile (the amine) on an electrophilic acyl carbon of a carboxylic acid derivative. libretexts.orgfuturelearn.com The general mechanism proceeds through a two-stage addition-elimination process, which creates a tetrahedral intermediate that subsequently collapses to form the amide product by expelling a leaving group. libretexts.org

For the synthesis of this compound, this pathway typically involves the reaction of 2,5-dichloroaniline (B50420) with an activated derivative of 4-methylbenzoic acid, most commonly 4-methylbenzoyl chloride. The high reactivity of acyl chlorides makes them excellent substrates for this transformation, often providing high yields under mild conditions (e.g., Schotten-Baumann conditions). acs.org The reactivity of carboxylic acid derivatives follows a general trend, which dictates the choice of starting material for a given transformation. libretexts.org

Reactivity of Acyl Derivatives

| Acyl Derivative | General Structure | Reactivity |

| Acyl Halide | R-CO-X (X=Cl, Br) | Very High |

| Acid Anhydride | (R-CO)₂O | High |

| Ester | R-CO-OR' | Moderate |

| Carboxylic Acid | R-CO-OH | Low (requires activation) |

| Amide | R-CO-NR'₂ | Very Low |

The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct generated when using an acyl chloride, driving the reaction to completion. futurelearn.com A similar synthesis is used for the related compound N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide, where 2,5-dichloroaniline is reacted with 4-methylbenzenesulfonyl chloride. nih.gov

When the direct reaction between an amine and a carboxylic acid is inefficient due to low reactivity, a wide array of "coupling reagents" are employed to facilitate amide bond formation. luxembourg-bio.com These reagents work by activating the carboxylic acid, converting its hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Common strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the amine to form the desired amide. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve yields and suppress side reactions, including racemization in chiral substrates. luxembourg-bio.com

Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form activated esters in situ, leading to rapid and clean amide bond formation.

These methods are particularly valuable for synthesizing complex or sterically hindered amides where simpler methods may fail.

Novel Synthetic Approaches and Methodological Advancements

Recent decades have seen significant progress in developing more efficient, faster, and environmentally benign methods for synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. sphinxsai.com By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. sphinxsai.comnih.gov

Several studies have reported the successful synthesis of benzamide and related amide derivatives using microwave irradiation. nih.govdpkmr.edu.in For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a dedicated microwave reactor. nih.govmdpi.com This efficiency is particularly advantageous in the rapid generation of compound libraries for research and drug discovery. sphinxsai.com

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Seconds to Minutes | sphinxsai.com |

| Yield | Often Moderate to Good | Often Good to Excellent | nih.gov |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules | sphinxsai.com |

| Side Reactions | More prevalent due to long reaction times | Often reduced due to short reaction times | nih.gov |

This technique could be readily applied to the synthesis of this compound, likely shortening the time required for the coupling of 2,5-dichloroaniline and 4-methylbenzoic acid (or its activated derivative).

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of benzamide synthesis, this has led to the development of more sustainable protocols.

Key green approaches include:

Solvent-Free Reactions: Performing reactions without a solvent (neat) minimizes waste and simplifies purification. tandfonline.comtandfonline.com A clean and eco-friendly pathway for N-benzoylation of anilines has been described using vinyl benzoate (B1203000) as the acylating agent under solvent- and activation-free conditions, with the products isolated simply by crystallization. tandfonline.comtandfonline.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons or DMF with more environmentally benign alternatives such as water, ethanol, or greener aprotic solvents is a key goal. mdpi.com

Catalytic Methods: The use of catalysts, particularly those that are reusable or based on abundant metals, can replace stoichiometric reagents, reducing waste. rsc.org A manganese-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and solvent represents a step-economical and sustainable approach. rsc.org

These principles guide the development of new synthetic routes that are not only efficient but also environmentally responsible.

Regioselective Synthesis of Substituted Benzamide Moieties

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of this compound, the regiochemistry is pre-determined by the selection of the starting materials: 4-methylbenzoic acid and 2,5-dichloroaniline . The primary synthetic challenge is not to control the placement of the methyl or chloro groups, but to ensure the amide bond forms cleanly between the designated reactants without side reactions.

However, in more complex syntheses where functional groups are introduced onto a pre-existing benzamide scaffold, controlling the position of the new substituent becomes critical. nih.gov The directing effects of the substituents already present on the aromatic rings govern the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. For instance, the amide group itself can influence the reactivity of the aromatic rings to which it is attached.

Modern catalytic systems, such as those employing palladium or cobalt, have enabled highly regioselective C-H activation and cross-coupling reactions, allowing for the precise functionalization of specific C-H bonds in complex molecules. acs.orgrsc.org While the direct synthesis of this compound relies on the regiochemistry of its precursors, these advanced methods are vital for creating more complex analogues and derivatives where precise control over substituent placement is required. nih.gov

Derivatization Strategies for this compound Structure Modification

The core structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its physicochemical properties. These modifications can be targeted at the N-H of the amide linkage, the dichlorinated phenyl ring (Ring A), or the 4-methylphenyl ring (Ring B).

One common derivatization strategy involves the alkylation or arylation of the amide nitrogen. However, this often requires harsh conditions and can be complicated by competing reactions. A more prevalent approach is the modification of the aromatic rings through electrophilic substitution or cross-coupling reactions. For instance, the introduction of various functional groups onto either phenyl ring can be explored to create a library of analogues.

Another derivatization approach involves the modification of the methyl group on the tolyl ring. This could include, for example, oxidation to a carboxylic acid or halogenation to introduce further reactive handles for subsequent chemical transformations.

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is governed by the constituent functional groups: the amide linkage, the two aromatic rings, and the methyl group.

Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, though their reactivity is influenced by the existing substituents.

The dichlorophenyl ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the two chlorine atoms. The amide group's nitrogen lone pair can donate electron density to this ring, which would direct substitution to the ortho and para positions relative to the amide nitrogen. However, the strong deactivating effect of the chlorine atoms makes further substitution on this ring challenging.

The 4-methylphenyl ring, in contrast, is activated towards electrophilic substitution. The methyl group is an activating, ortho- and para-directing group. The amide linkage, depending on the reaction conditions, can act as either an activating or deactivating group. The carbonyl portion of the amide is electron-withdrawing, directing meta, while the nitrogen lone pair is electron-donating, directing ortho and para. In many N-arylbenzamides, the ortho, para-directing influence of the nitrogen is significant. Therefore, electrophilic substitution on the 4-methylphenyl ring would be expected to occur at the positions ortho to the methyl group and ortho to the amide linkage (positions 3 and 5).

Common electrophilic substitution reactions that could be explored include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group could be introduced onto the more activated 4-methylphenyl ring. rsc.org

Halogenation: Reactions with halogens in the presence of a Lewis acid catalyst could introduce additional halogen atoms onto the 4-methylphenyl ring. researchgate.net

Friedel-Crafts Alkylation and Acylation: These reactions could further functionalize the 4-methylphenyl ring, although they may be complicated by the presence of the deactivating amide group under certain conditions.

Reduction and Oxidation Pathways

The functional groups within this compound present opportunities for both reduction and oxidation reactions.

Reduction:

The amide carbonyl group is generally resistant to reduction but can be reduced to an amine using strong reducing agents like lithium aluminum hydride. However, this would alter the fundamental benzamide structure.

A more common strategy involves the reduction of functional groups that could be introduced onto the aromatic rings. For example, if a nitro group were introduced via nitration, it could be readily reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., with H₂ and Pd/C) or using metals in acidic media (e.g., Sn, Fe with HCl). masterorganicchemistry.comcommonorganicchemistry.com This two-step nitration/reduction sequence is a powerful tool for introducing an amine group, which can then be further functionalized. masterorganicchemistry.com

Oxidation:

The methyl group on the tolyl ring is a primary site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl group to a carboxylic acid. This would yield N-(2,5-dichlorophenyl)-4-carboxybenzamide, providing a new functional handle for further derivatization, such as esterification or conversion to other amide derivatives.

Cyclization and Heterocycle Formation via Benzamide Intermediates

N-arylbenzamides are valuable precursors for the synthesis of various heterocyclic systems. One of the most common applications is in the synthesis of quinazolinones. For instance, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the base-promoted reaction of ortho-fluorobenzamides with amides, followed by cyclization. acs.org While this compound does not have an ortho-fluoro substituent, analogous intramolecular cyclization reactions can often be achieved through different synthetic routes.

For example, if the methyl group of the tolyl ring were oxidized to a carboxylic acid, and an amino group were present on the adjacent carbon, intramolecular condensation could lead to the formation of a new heterocyclic ring. Alternatively, functionalization of the carbon ortho to the amide linkage on the dichlorophenyl ring could set the stage for cyclization.

The synthesis of various N-, O-, and S-heterocycles often utilizes aryl aldehydes and other functionalized aromatic compounds as starting materials. nih.gov By strategically modifying this compound, it could serve as a key intermediate in the construction of more complex heterocyclic architectures. For example, the synthesis of N-arylbenzo[h]quinazoline-2-amines has been achieved from related starting materials, demonstrating the utility of N-aryl amines in building fused heterocyclic systems. nih.gov

Computational Chemistry and in Silico Investigations of N 2,5 Dichlorophenyl 4 Methylbenzamide

Quantum Chemical Calculations

No published research detailing quantum chemical calculations specifically for N-(2,5-dichlorophenyl)-4-methylbenzamide could be located.

Density Functional Theory (DFT) Studies on Electronic Structure

Specific DFT studies on the electronic structure of this compound are not available in the reviewed literature. Consequently, data for the following subsections is unavailable.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

No Time-Dependent Density Functional Theory (TD-DFT) studies predicting the electronic excitations for this compound were identified.

Theoretical Vibrational and Spectroscopic Property Prediction (FT-IR, NMR, UV-Vis)

There are no available theoretical predictions for the Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), or Ultraviolet-Visible (UV-Vis) spectra of this compound based on computational methods.

Non-covalent Interaction Analysis (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions are paramount in dictating the conformation, crystal packing, and ligand-receptor binding of molecules. For this compound, hydrogen bonds and potential halogen bonds are of significant interest due to its chemical structure.

While a specific crystal structure analysis for this compound is not available in the reviewed literature, studies on closely related analogues provide valuable insights into its likely behavior. For instance, the isomeric compound N-(2,6-dichlorophenyl)-4-methylbenzamide features intermolecular N−H⋯O hydrogen bonds that link molecules into chains within its crystal structure. nih.govresearchgate.net This type of hydrogen bonding, where the amide proton (N-H) acts as a donor and the carbonyl oxygen (C=O) acts as an acceptor, is a common and stabilizing interaction in benzanilide structures.

The presence of two chlorine atoms on the phenyl ring also introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| N-(2,6-dichlorophenyl)-4-methylbenzamide | Intermolecular Hydrogen Bond | N−H⋯O bonds link molecules into C(4) chains. | nih.govresearchgate.net |

| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | Intermolecular Hydrogen Bond | Dimers are linked by N−H⋯O hydrogen bonds. | nih.gov |

| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | Intramolecular Hydrogen Bond | An N−H⋯Cl bond is observed. | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.

Prediction of Ligand-Protein Binding Modes and Affinities

Although specific molecular docking studies featuring this compound have not been detailed in the available research, the methodology has been applied to structurally similar benzamide (B126) derivatives to predict their binding modes and affinities against various biological targets. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were docked against α-glucosidase and α-amylase to explore their potential as antidiabetic agents. researchgate.netnih.gov These studies typically result in a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a predicted pose, which illustrates the three-dimensional orientation of the ligand within the protein's active site. The simulations revealed that these compounds engaged in hydrogen bonding, electrostatic, and hydrophobic interactions with the target enzymes. researchgate.net

Identification of Key Amino Acid Residues in Binding Pockets

A critical output of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions are crucial for the stability of the ligand-protein complex. In studies of other benzamide-containing compounds, docking simulations have successfully identified these key residues. For instance, in the investigation of benzamide derivatives as α-glucosidase inhibitors, the docking results highlighted hydrogen bonds and hydrophobic interactions with specific amino acid residues within the enzyme's active site. researchgate.net Such analyses are fundamental for understanding the structural basis of a compound's activity and for guiding the design of more potent analogues.

Scoring Function Validation and Benchmarking

Scoring functions are mathematical models used in docking programs to approximate the binding free energy of a ligand-protein complex. The accuracy of these functions is crucial for correctly ranking potential drug candidates. Validation and benchmarking involve assessing the performance of different scoring functions by comparing their predictions against experimental data for a set of known active and inactive compounds. While this is a vital area of computational chemistry research, no specific studies using this compound for scoring function validation or benchmarking were identified in the search results.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A known active compound can serve as a starting point or "hit" for designing a virtual screen to find novel analogues with improved properties. For example, a virtual screening of 180,000 compounds led to the identification of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoates as a novel class of inhibitors for a specific enzyme. researchgate.net A compound like this compound could theoretically be used as a query in a similarity search or as a scaffold in a pharmacophore model to screen for new, structurally related molecules with potential biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time, offering deeper insights than the static picture provided by molecular docking. MD simulations are used to assess the stability of a predicted binding pose, explore conformational changes in the ligand and protein, and refine binding energy calculations.

In studies of related benzamide and sulfonamide derivatives, MD simulations have been employed to validate docking results. researchgate.netnih.gov By simulating the behavior of the ligand-protein complex in a solvated environment over a period of nanoseconds, researchers can observe the stability of key interactions, such as hydrogen bonds, and calculate the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. For instance, MD simulations were performed on the most active compound in a series of nitrobenzamide derivatives to confirm the stability of its complex with α-glucosidase and α-amylase. researchgate.net Such simulations would be a logical next step to validate any predicted binding modes for this compound.

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex and the conformational dynamics that govern the binding process. By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand interacts with the protein's active site, the stability of these interactions, and any conformational changes in either the ligand or the protein.

For a compound like this compound, MD simulations would be crucial to understanding its potential as a therapeutic agent. The simulation would track the trajectory of the ligand within the binding pocket of a target protein, revealing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. Stable binding is often indicated by the ligand maintaining a consistent pose and set of interactions throughout the simulation. Conversely, a high degree of mobility or the dissociation of the ligand from the binding site would suggest lower stability and weaker affinity. Studies on other benzamide derivatives have successfully used MD simulations to confirm the stability of docked poses and to understand the dynamic behavior of the ligand-receptor complex.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Following a Molecular Dynamics simulation, the resulting trajectory data is analyzed to quantify the stability and dynamics of the system. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two of the most common analyses performed.

In a study on benzamide derivatives as antidiabetic agents, RMSD analysis of the ligand-protein complex was used to suggest the stability of the most active compound within the binding site of the target proteins researchgate.net.

Calculation of Binding Free Energies (e.g., MM-GBSA/MM-PBSA)

Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM-GBSA) or Poisson-Boltzmann and Surface Area solvation (MM-PBSA) are popular methods for estimating the binding free energy of a ligand to a protein. nih.govresearchgate.net These "end-point" methods calculate the free energy of the ligand, the protein, and the complex, and then determine the binding free energy (ΔG_bind) by comparing them.

The binding free energy is typically decomposed into several components:

ΔE_MM (Molecular Mechanics Energy): Includes van der Waals and electrostatic interactions.

ΔG_solv (Solvation Free Energy): The energy cost of desolvating the ligand and the protein's binding site upon complex formation. This is further divided into polar and non-polar contributions.

-TΔS (Conformational Entropy): The change in entropy upon ligand binding. This term is computationally expensive and often omitted when comparing similar ligands, though its exclusion can impact absolute accuracy.

MM-GBSA/PBSA provides a more accurate estimation of binding affinity than typical docking scores and can be used to rank potential drug candidates. researchgate.net For instance, in a computational study of benzamide derivatives as glucokinase activators, the MM-GBSA method was employed to predict the binding free energy of docked molecules, helping to validate the potential of screened compounds. nih.gov

Below is a representative table illustrating the kind of data generated from an MM-GBSA analysis for a set of hypothetical benzamide inhibitors.

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| Benzamide A | -45.6 | -55.2 | -28.9 | 38.5 |

| Benzamide B | -42.1 | -51.7 | -25.4 | 35.0 |

| Benzamide C | -38.9 | -48.3 | -22.1 | 31.5 |

| This table is for illustrative purposes only and does not represent actual data for this compound. |

Solvent Effects and System Equilibration in Simulations

Before the production phase of an MD simulation (from which data is collected for analysis), the system must be properly equilibrated. This is a multi-step process that typically involves:

Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable geometries.

NVT Ensemble Simulation (Canonical Ensemble): The system is gradually heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent molecules to rearrange around the protein-ligand complex.

NPT Ensemble Simulation (Isothermal-Isobaric Ensemble): The system is then simulated at constant temperature (T) and pressure (P), allowing the volume and density of the simulation box to adjust and reach a stable state.

Proper equilibration ensures that the subsequent production simulation starts from a thermally and structurally stable state, leading to more reliable and meaningful results.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of 2D- and 3D-QSAR Models for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. unair.ac.id By identifying the key physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and guide the design of more potent molecules. jppres.comarchivepp.com

2D-QSAR: These models use 2D descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices to build a linear regression equation relating these properties to biological activity.

3D-QSAR: These models go a step further by considering the three-dimensional properties of the molecules. They require the alignment of the entire set of molecules and calculate steric and electrostatic fields around them.

Numerous QSAR studies have been successfully conducted on various classes of benzamide derivatives to guide the development of inhibitors for different biological targets, including enzymes and receptors. nih.govtandfonline.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov In a CoMFA study, a set of structurally related molecules with known biological activities are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and at each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.

The resulting matrix of energy values is then analyzed using partial least squares (PLS) regression to build a model that correlates the variations in the 3D fields with the variations in biological activity. The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish activity.

Steric Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Maps: Blue contours often mark areas where positive charge is favorable, while red contours indicate where negative charge is preferred.

A 3D-QSAR study on benzamide derivatives as antibacterial inhibitors of the FtsZ protein yielded robust CoMFA and CoMSIA models that provided a rational guide for designing new agents. nih.gov The statistical parameters from such a study are often presented in a table.

| Model | q² | r² | Standard Error | F-value | Predictive r² |

| CoMFA (Benzamide Series) | 0.724 | 0.971 | 0.119 | 150.2 | 0.85 |

| This table is based on representative data from a study on bis-benzamide derivatives and is for illustrative purposes only. nih.gov |

These models, once validated, serve as powerful predictive tools in the design of novel compounds like this compound for specific biological targets.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the structural features of a series of compounds with their biological activities. Unlike some other 3D-QSAR methods, CoMSIA calculates similarity indices at regularly spaced grid points for a set of aligned molecules. These indices are derived from five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

In a typical CoMSIA study involving a series of N-arylbenzamide analogs, including this compound, the molecules would first be aligned based on a common substructure. The analysis then generates contour maps that visualize the regions where modifications to these physicochemical properties would likely lead to an increase or decrease in biological activity. For instance, a CoMSIA model might reveal that bulky, electronegative substituents at specific positions on the dichlorophenyl ring enhance the desired activity, while hydrophobic groups are favored on the 4-methylbenzoyl moiety.

The statistical robustness of a CoMSIA model is evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability of the model for new, untested compounds. A hypothetical CoMSIA results table for a series of benzamide derivatives is presented below, illustrating the type of data generated in such an analysis.

| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) | H-Bond Donor Contribution (%) | H-Bond Acceptor Contribution (%) |

| Benzamide Series 1 | 0.65 | 0.92 | 25 | 30 | 20 | 10 | 15 |

This table is illustrative and does not represent actual experimental data for this compound.

Pharmacophore Feature Generation and Hypothesis Development

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The development of a pharmacophore hypothesis for this compound and its analogs can be approached in two ways: ligand-based or structure-based. In the absence of a known 3D structure of the biological target, a ligand-based approach is employed. This involves aligning a set of active compounds and extracting the common chemical features that are presumed to be responsible for their activity. For a series of benzamide derivatives, a pharmacophore model might consist of features such as two aromatic rings, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amide hydrogen), all with specific spatial relationships to one another. nih.govnih.gov

A well-defined pharmacophore hypothesis serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

Hypothetical Pharmacophore Features for a Benzamide Series:

| Feature | Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| Aro1 | Aromatic Ring | 2.5 | 1.0 | 3.2 | 1.5 |

| Aro2 | Aromatic Ring | -3.1 | -0.5 | -1.8 | 1.5 |

| HBA | H-Bond Acceptor | 0.8 | 2.3 | -0.5 | 1.0 |

| HBD | H-Bond Donor | -0.7 | 1.5 | 0.2 | 1.0 |

| Hyd | Hydrophobic | 4.2 | -1.2 | 2.5 | 1.2 |

This table is illustrative and does not represent actual experimental data for this compound.

Ligand-Based and Structure-Based Pharmacophore Model Applications

Once a pharmacophore model is developed, it can be applied in several ways in the drug discovery pipeline.

Ligand-Based Pharmacophore Model Applications: Ligand-based models are particularly useful when the three-dimensional structure of the biological target is unknown. acs.orgmdpi.com A validated ligand-based pharmacophore model derived from a series of active benzamide compounds can be used as a filter in virtual screening campaigns to rapidly identify diverse chemical scaffolds that possess the key interaction features. nih.govnih.gov This approach is computationally less expensive than structure-based methods and can effectively narrow down large chemical libraries to a manageable number of candidates for further investigation.

Structure-Based Pharmacophore Model Applications: When the 3D structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the protein and a known ligand in the binding site. This type of model provides a more accurate representation of the required features for binding. For a compound like this compound, if its target protein structure were known, a structure-based pharmacophore could be developed to guide the design of new analogs with improved binding affinity and selectivity. These models can also be used in conjunction with molecular docking studies to refine the binding poses of potential ligands and to prioritize them for synthesis and biological testing.

In Silico Pharmacokinetic Property Prediction and Optimization

In addition to predicting biological activity, computational methods are invaluable for assessing the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.net Early prediction of these properties is crucial to avoid costly failures in later stages of drug development.

For this compound, various in silico tools can be used to predict its ADMET profile. These predictions are based on the molecule's structural and physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. For instance, Lipinski's rule of five is a commonly used guideline to assess the "drug-likeness" of a compound and its potential for good oral absorption.

Computational models can also predict more complex pharmacokinetic parameters, such as Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. researchgate.netnih.gov The results of these in silico predictions can guide the optimization of the lead compound. For example, if this compound is predicted to have poor solubility, medicinal chemists can design analogs with modified functional groups to improve this property without compromising its biological activity. A hypothetical ADMET prediction for the compound is presented in the table below.

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | 280.14 | < 500 | Good |

| logP | 4.1 | < 5 | Good |

| H-Bond Donors | 1 | < 5 | Good |

| H-Bond Acceptors | 1 | < 10 | Good |

| Caco-2 Permeability (logPapp) | -5.5 | > -5.15 | Moderate |

| Plasma Protein Binding (%) | 95 | High | High |

| Blood-Brain Barrier Penetration | Low | N/A | Low CNS penetration |

| CYP2D6 Inhibition | No | N/A | Low risk of drug-drug interactions |

This table is illustrative and based on general predictions for similar chemical structures; it does not represent actual experimental data for this compound.

Structure Activity Relationship Sar Investigations of N 2,5 Dichlorophenyl 4 Methylbenzamide Derivatives

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of N-phenylbenzamide scaffolds is highly sensitive to the nature and position of substituents on both the aniline (B41778) and benzoyl rings. Modifications can influence the molecule's affinity for biological targets, such as enzymes or receptors, by altering its steric, electronic, and hydrophobic properties.

Research into N-phenylbenzamide derivatives has shown that both electron-donating and electron-withdrawing groups can modulate biological effects, which span from anticancer to antimicrobial activities. nih.govnih.gov For instance, in a series of imidazole-based N-phenylbenzamide derivatives tested for anticancer activity, a derivative with a fluorine substitution (an electron-withdrawing group) at the para-position of the N-phenyl ring, compound 4f , showed the most potent activity against A549, HeLa, and MCF-7 cancer cell lines. nih.gov Conversely, a derivative with an electron-donating methoxy (B1213986) group at the para-position, compound 4e , also exhibited promising activity. nih.gov This suggests that the relationship between electronic properties and anticancer activity is complex and likely target-dependent.

In the context of antimicrobial activity, substitutions on the N-phenyl ring of salicylanilides, a related class of compounds, have demonstrated that the position of the substituent is critical. For example, 2-chloro-substituted salicylanilide (B1680751) derivatives were found to be more efficient against Gram-positive bacteria than their 4-chloro-substituted counterparts. nih.gov

Modifications to the 4-methylbenzamide (B193301) portion of the molecule are also crucial. In studies of 4-methylbenzamide derivatives as potential protein kinase inhibitors, the 4-methyl group was used as an anchor point for attaching various purine (B94841) derivatives via a flexible linker. nih.gov The resulting hybrid molecules showed that the nature of the purine substituent significantly influenced the inhibitory activity against various kinases, indicating that this position is tolerant of bulky substitutions and that these modifications can lead to potent biological activity. nih.govmdpi.com For example, compounds with a 2,6-dichloropurine (B15474) moiety attached to the 4-methylbenzamide backbone demonstrated high activity against several cancer cell lines. mdpi.com

The following table summarizes the anticancer activity of selected N-phenylbenzamide derivatives, illustrating the impact of different substituents.

Table 1: Anticancer Activity of Selected N-phenylbenzamide Derivatives

| Compound ID | N-Phenyl Ring Substituent | Benzoyl Ring Moiety | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 4f | 4-Fluoro | 2-(4,5-Dicyano-1H-imidazol-2-yl)benzoic acid | A549 | 7.5 | nih.gov |

| 4f | 4-Fluoro | 2-(4,5-Dicyano-1H-imidazol-2-yl)benzoic acid | HeLa | 9.3 | nih.gov |

| 4f | 4-Fluoro | 2-(4,5-Dicyano-1H-imidazol-2-yl)benzoic acid | MCF-7 | 8.9 | nih.gov |

| 4e | 4-Methoxy | 2-(4,5-Dicyano-1H-imidazol-2-yl)benzoic acid | A549 | 8.9 | nih.gov |

| 4e | 4-Methoxy | 2-(4,5-Dicyano-1H-imidazol-2-yl)benzoic acid | HeLa | 11.1 | nih.gov |

| 4e | 4-Methoxy | 2-(4,5-Dicyano-1H-imidazol-2-yl)benzoic acid | MCF-7 | 9.2 | nih.gov |

| 7 | 3-Trifluoromethyl | 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzoic acid | K562 | 2.27 | mdpi.com |

| 7 | 3-Trifluoromethyl | 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzoic acid | HL-60 | 1.42 | mdpi.com |

| 10 | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzoic acid | K562 | 2.53 | mdpi.com |

| 10 | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzoic acid | HL-60 | 1.52 | mdpi.com |

Role of Halogen Substitution Patterns (e.g., position, number of chlorine atoms) on SAR

The presence, number, and position of halogen atoms on the N-phenyl ring of benzamide (B126) derivatives are critical determinants of their biological activity. For N-(2,5-dichlorophenyl)-4-methylbenzamide, the two chlorine atoms on the aniline ring significantly influence its physicochemical properties and, consequently, its interactions with biological targets.

In the context of antischistosomal N-phenylbenzamides, electron-withdrawing substituents, including chlorine and trifluoromethyl groups, at the meta and para positions on both the aniline and benzoyl rings were found to improve potency. nih.gov This highlights the importance of creating a specific electronic environment for optimal interaction with the biological target. The 2,5-dichloro substitution pattern of the title compound places one chlorine atom ortho to the amide nitrogen and another at a meta position. The ortho chlorine atom can induce a significant conformational twist in the molecule, which is discussed further in the next section.

The following table presents data on the antimicrobial activity of various chlorinated benzimidazole (B57391) and cinnamamide (B152044) derivatives, illustrating the effect of halogen substitution patterns.

Table 2: Antimicrobial Activity of Selected Chlorinated Benzamide and Related Derivatives

| Compound | Structure Description | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 10 | 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzamide | S. aureus | 3.12 | nih.gov |

| Compound 11 | 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-(4-chlorophenyl)benzamide | S. aureus | 3.12 | nih.gov |

| 1o | (2E)-3-(4-Chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide | Not specified | Not specified | nih.gov |

| Most active in series 2 | (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus & E. faecalis | Submicromolar | nih.gov |

Influence of Amide Linker Conformation on Biological Function

Crystallographic studies of various N-(dichlorophenyl)benzamides have provided valuable insights into their solid-state conformations. For N-(2,4-dichlorophenyl)benzamide, the amide –NHCO– group forms a dihedral angle of 33.0° with the benzoyl ring, while the benzoyl and aniline rings are nearly coplanar. nih.gov In contrast, for N-(3,5-dichlorophenyl)benzamide, the amide group makes dihedral angles of 14.3° and 44.4° with the benzoyl and aniline rings, respectively, and the two aromatic rings themselves form a dihedral angle of 58.3°. nih.govscienceopen.com This demonstrates that the chlorine substitution pattern directly influences the relative orientation of the rings.

The presence of an ortho-substituent on the N-phenyl ring, as is the case with the 2-chloro group in this compound, generally forces the aniline ring to twist out of the plane of the amide group due to steric hindrance. This results in a non-coplanar arrangement of the two aromatic rings. This fixed, twisted conformation can be crucial for biological activity, as it presents a specific three-dimensional shape for interaction with a receptor's binding pocket. A rigid conformation can lead to higher binding affinity by reducing the entropic penalty upon binding.

Table 3: Conformational Data for Selected N-(Dichlorophenyl)benzamides

| Compound | Dihedral Angle (Amide Plane - Benzoyl Ring) | Dihedral Angle (Amide Plane - Aniline Ring) | Dihedral Angle (Benzoyl Ring - Aniline Ring) | Reference |

|---|---|---|---|---|

| N-(2,4-dichlorophenyl)benzamide | 33.0° | Not specified | 2.6° | nih.gov |

| N-(3,5-dichlorophenyl)benzamide | 14.3° | 44.4° | 58.3° | nih.govscienceopen.com |

Correlation between Electronic Properties and Observed Activities

The electronic properties of this compound derivatives are intrinsically linked to their biological activities. The distribution of electron density, as influenced by various substituents, governs the non-covalent interactions (such as hydrogen bonds, and π-π stacking) that are fundamental to ligand-receptor binding.

Computational methods, particularly Density Functional Theory (DFT), are often employed to analyze the electronic characteristics of molecules. doaj.org Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) surface can provide insights into a molecule's reactivity and potential for biological interaction. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net The MEP surface can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

For N-phenylbenzamide derivatives, the introduction of electron-withdrawing groups, such as the two chlorine atoms in this compound, significantly alters the electronic landscape of the molecule. These groups reduce the electron density on the aniline ring, which can affect its ability to participate in π-stacking interactions or hydrogen bonding. As noted in antischistosomal studies, the presence of electron-withdrawing groups at specific positions is often beneficial for potency, suggesting that a particular electronic profile is required for optimal interaction with the target. nih.govresearchgate.net

While direct computational studies correlating the electronic properties of a systematic series of this compound derivatives with a specific biological activity are not extensively available in the reviewed literature, the principles are well-established. The observed SAR trends, such as the enhanced activity with certain electron-withdrawing or electron-donating groups, can be rationalized by considering how these substituents modulate the molecule's electronic properties, thereby affecting its binding affinity and efficacy at a molecular target. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of pharmaceuticals, as biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug. mdpi.comscielo.org.mx Although this compound itself is not chiral, the introduction of a chiral center in its derivatives would necessitate an evaluation of the individual enantiomers, as they may exhibit different potency, efficacy, and even different pharmacological effects. scielo.org.mx

For instance, if a substituent introduced on the benzamide or aniline part of the scaffold creates a stereocenter, the resulting compound would be a racemic mixture of two enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects.

Studies on other classes of benzamides have demonstrated the importance of chiral separation and characterization. For example, the chiral separation of benzamide antipsychotics like sulpiride (B1682569) and amisulpride (B195569) has been developed to allow for the determination of their individual enantiomers. nih.gov Similarly, the resolution of the enantiomers of rac-ML-1035, a benzamide with a chiral sulfoxide (B87167) group, was undertaken to characterize their individual pharmacological activities. nih.govcapes.gov.br These studies underscore the recognition that the biological activity of chiral benzamides often resides predominantly in one enantiomer.

Therefore, for any future development of this compound derivatives that involves the creation of a chiral center, it is imperative to perform chiral separation and test the biological activity of each enantiomer individually. This approach is essential for a complete understanding of the SAR and for identifying the most potent and safest therapeutic candidate. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the mechanistic insights or inhibitory effects of the compound This compound on the enzyme systems outlined in the request.

Extensive searches were conducted to find research data pertaining to the interaction of this compound with the following enzymes:

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Histone Deacetylase (HDAC)

FtsZ Protein

Tryptophan Synthase (α-subunit)

Rho-associated Kinase (ROCK1/ROCK2)

Tyrosinase

The search did not yield any studies, data tables, or detailed findings specifically investigating the inhibitory mechanisms of this compound against these targets. While the broader class of benzamide compounds has been studied in relation to some of these enzymes, such as FtsZ and HDACs, this information does not apply specifically to the requested molecule and falls outside the strict parameters of the article's focus.

Therefore, it is not possible to generate the requested scientific article as the necessary research data for this compound is not present in the public domain.

Mechanistic Insights from in Vitro and Cell Free System Studies of N 2,5 Dichlorophenyl 4 Methylbenzamide

Enzyme Inhibition Studies

Checkpoint Kinase-1 (CHK1) Inhibition

A thorough review of published scientific literature reveals no studies investigating the inhibitory activity of N-(2,5-dichlorophenyl)-4-methylbenzamide against Checkpoint Kinase-1 (CHK1). Consequently, there is no available data on its potency (e.g., IC₅₀ values), mechanism of binding, or its effects on the CHK1 signaling pathway.

PD-1/PD-L1 Interaction Inhibition

There are no publicly available research findings or reports that assess the ability of this compound to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). As such, its potential as an immune checkpoint inhibitor via this mechanism has not been characterized.

Modulation of Specific Cellular Signaling Pathways (in vitro models)

An extensive search of scientific databases and literature yields no evidence of in vitro studies conducted to determine the effects of this compound on any specific cellular signaling pathways. Research detailing its impact on cellular processes, kinase cascades, or other signaling networks is not present in the available literature.

Cell-Free Assay Methodologies for Target Validation

There are no documented instances of this compound being used or validated in cell-free assay systems. Methodologies to confirm its interaction with specific molecular targets in a cell-free environment have not been described in the scientific literature.

Advanced Research Applications of N 2,5 Dichlorophenyl 4 Methylbenzamide Analogues

Development as Chemical Probes for Investigating Biological Pathways

While direct applications of N-(2,5-dichlorophenyl)-4-methylbenzamide analogues as chemical probes are not extensively documented in publicly available research, the broader class of benzamides has been successfully developed into sophisticated tools for probing biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in a cellular or in vivo context.

A notable example is the development of fluorinated benzamide (B126) derivatives as radiotracers for positron emission tomography (PET) imaging. For instance, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, known as [¹⁸F]fallypride, has been synthesized and evaluated as a high-affinity antagonist for dopamine (B1211576) D2 receptors. nih.gov The introduction of the fluorine-18 (B77423) radioisotope allows for non-invasive imaging of these receptors in the brain, providing valuable insights into neurological disorders. nih.gov This research highlights a key principle in the development of chemical probes: the modification of a core scaffold to introduce a reporter group (like a radioisotope) while maintaining high affinity and selectivity for the biological target. nih.gov This approach allows for the visualization and quantification of biological processes in living organisms. nih.gov

The insights gained from such studies on related benzamide structures provide a roadmap for the potential development of this compound analogues as chemical probes. By incorporating suitable reporter groups or reactive moieties, these compounds could be adapted to investigate the roles of specific cellular targets, contributing to a deeper understanding of complex biological pathways.

Exploration in Materials Science Research

The chemical properties of this compound and its analogues, particularly the presence of carbon-chlorine bonds, have made them subjects of interest in materials science research. One area of exploration is in the field of photocatalysis.

Recent studies have investigated the use of dichlorinated benzamides in micellar photocatalysis, a technique that employs micelles to facilitate chemical reactions in aqueous solutions. chemrxiv.orgresearchgate.net This method has shown potential for the activation of strong carbon-chlorine bonds, which are typically unreactive. chemrxiv.org By using a photocatalyst such as methylene (B1212753) blue and a light source, researchers have demonstrated the ability to induce chemodivergent functionalization of chlorinated benzamide derivatives. chemrxiv.org This means that by adjusting the reaction conditions, such as the type of surfactant or the amount of water, the reaction can be selectively guided towards different outcomes, including C-H arylation or N-dealkylation. chemrxiv.org

This level of control over chemical transformations is highly valuable in materials synthesis. The ability to selectively functionalize the benzamide scaffold opens up possibilities for creating novel materials with tailored properties. For instance, the products of these photocatalytic reactions could serve as building blocks for more complex molecules with applications in polymers, organic electronics, or functional coatings. The study of such reactions contributes to the fundamental understanding of bond activation and provides environmentally friendly synthetic routes to valuable chemical intermediates. chemrxiv.org

Furthermore, the principles of band structure engineering, which are crucial in designing photocatalysts for applications like water splitting, can be applied to understand and predict the electronic properties of materials derived from these benzamide scaffolds. rsc.org The insights gained from studying the relationship between the molecular structure and the electronic and photocatalytic properties of these compounds are expected to advance the design of new functional materials. rsc.org

Role as Scaffold for the Design of Advanced Chemical Leads and Inhibitors

The this compound scaffold and its analogues have proven to be a fertile ground for the discovery of advanced chemical leads and inhibitors of various biological targets, particularly in the field of oncology. The benzamide core serves as a versatile framework that can be chemically modified to achieve high potency and selectivity against specific enzymes and proteins involved in disease processes.

One significant area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Researchers have synthesized and evaluated numerous 4-methylbenzamide (B193301) derivatives containing substituted purines as potential protein kinase inhibitors. researchgate.net These compounds have been designed to target specific kinases by preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introducing various purine (B94841) derivatives. researchgate.net

Similarly, the benzamide scaffold has been utilized to develop inhibitors of other important cancer targets. For example, substituted thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.

The versatility of the benzamide scaffold is further demonstrated by its use in developing inhibitors for other classes of enzymes, such as topoisomerases. A series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed based on the structure of the known topoisomerase inhibitor amsacrine. nih.gov These compounds displayed potent antiproliferative activity against several cancer cell lines, with some exhibiting IC₅₀ values in the sub-micromolar range. nih.gov Mechanistic studies revealed that these compounds effectively inhibited both topoisomerase I and II and induced cancer cell apoptosis. nih.gov

The following table summarizes the inhibitory activities of some representative benzamide analogues against various cancer cell lines.

Table 1: Inhibitory Activities of Representative Benzamide Analogues

| Compound | Target Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 9b | CCRF-CEM | 0.82 |

| 9c | CCRF-CEM | 0.91 |

| 9d | CCRF-CEM | 0.82 |

| 9b | U937 | 0.33 |

| 9d | U937 | 0.23 |

Data sourced from a study on N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II inhibitors. nih.gov

These examples underscore the importance of the this compound scaffold as a starting point for the rational design of potent and selective inhibitors of key biological targets, offering promising avenues for the development of new therapeutic agents.

Chemoinformatics and Data Mining for Benzamide Scaffold Optimization

The optimization of the benzamide scaffold, including analogues of this compound, for specific biological activities is greatly facilitated by modern chemoinformatics and data mining approaches. nih.govresearchgate.netfrontiersin.orgfrontiersin.org These computational tools enable researchers to analyze large datasets of chemical structures and biological activities to identify key structural features responsible for desired properties and to design novel compounds with improved potency and selectivity. frontiersin.orgfrontiersin.org

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major pillars of chemoinformatics used in scaffold optimization. frontiersin.org In SBDD, the three-dimensional structure of the target protein is used to guide the design of complementary ligands. Molecular docking, a key SBDD technique, can predict the binding mode and affinity of benzamide analogues within the active site of a target protein, allowing for the rational design of modifications that enhance binding interactions. researchgate.net

LBDD methods, on the other hand, are employed when the 3D structure of the target is unknown. frontiersin.org These approaches rely on the analysis of a set of known active and inactive molecules to build a model that predicts the activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical relationship between the chemical properties of a series of benzamide analogues and their biological activity. researchgate.net This allows for the in silico screening of virtual libraries of compounds to prioritize those with the highest predicted activity for synthesis and testing.

Data mining of large chemical databases is another powerful tool. By searching for compounds containing the benzamide scaffold and analyzing their associated biological data, researchers can identify promising starting points for new drug discovery projects. This approach can also reveal potential off-target effects and help in designing more selective compounds. nih.gov The integration of these chemoinformatic methodologies into the drug discovery pipeline has significantly accelerated the process of lead optimization for scaffolds like this compound, enabling a more rational and efficient exploration of chemical space. frontiersin.org

Future Perspectives and Research Challenges

Emerging Trends in the Synthesis and Derivatization of Halogenated Benzamides

The synthesis of halogenated benzamides is a well-established field, yet new methodologies are continually emerging to improve efficiency, sustainability, and the diversity of accessible derivatives. Traditional methods for forming the amide bond, such as the use of coupling reagents, are effective but can be associated with economic and environmental drawbacks. nih.gov

Recent advancements focus on more sustainable and atom-economical approaches. One promising trend is the use of Umpolung Amide Synthesis (UmAS), which has shown potential for the creation of N-aryl amides with high enantiopurity, a critical factor for pharmacological applications. nih.gov This method, which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, offers a direct route to N-aryl amides using a simple Brønsted base as a promoter, avoiding the need for other activating agents. nih.gov Another area of development is the use of visible-light-induced carbon–halide bond activation, which allows for chemodivergent transformations of aryl radicals under mild conditions. nih.gov

For the derivatization of a molecule like N-(2,5-dichlorophenyl)-4-methylbenzamide, these emerging techniques could be pivotal. For instance, the 4-methyl group on the benzoyl ring and the various positions on both aromatic rings present opportunities for further functionalization. Palladium-catalyzed hydroarylation reactions, for example, provide an efficient route to access N-allylbenzamide derivatives. muni.cz The strategic addition or modification of substituents can significantly impact the compound's physicochemical properties and biological activity.

A summary of potential synthetic and derivatization strategies is presented in the table below:

| Strategy | Description | Potential Application for this compound |

| Umpolung Amide Synthesis (UmAS) | A method for forming N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines. nih.gov | Could be explored for the synthesis of chiral analogues, potentially enhancing target specificity. |

| Visible-Light Photoredox Catalysis | Utilizes light to induce chemical reactions, enabling transformations under mild conditions. nih.gov | Could facilitate the introduction of new functional groups at various positions on the aromatic rings. |

| Palladium-Catalyzed Cross-Coupling | A versatile method for forming carbon-carbon and carbon-heteroatom bonds. muni.cz | Could be used to create a library of derivatives by modifying the 4-methyl group or other positions. |

| Flow Chemistry | Involves performing reactions in a continuous flowing stream rather than in a batch. | Could enable safer and more scalable synthesis of the compound and its derivatives. |

Integration of Multi-Scale Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for understanding the behavior of molecules at a microscopic level and for predicting their properties. For this compound, multi-scale computational approaches can provide profound insights into its potential mechanisms of action and guide the design of future experiments.

At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule. researchgate.net These calculations can help in understanding the molecule's reactivity and spectroscopic properties. For instance, a computational study on the related N-(2,4-dichlorophenyl)benzamide reported on its vibrational wavenumbers and first hyperpolarizability, suggesting its potential in nonlinear optics. researchgate.net

Molecular docking is a powerful technique to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. sigmaaldrich.com This can help in identifying potential biological targets for this compound and in understanding the key interactions that stabilize the complex. For example, docking studies on other benzamide (B126) derivatives have been used to predict their binding modes to enzymes like dihydrofolate reductase and protein kinases. sigmaaldrich.comgoogle.com

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of a series of benzamide derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. sigmaaldrich.com

The integration of these computational methods can create a powerful workflow for the rational design of new derivatives of this compound with enhanced activity and selectivity.

Expanding the Repertoire of Molecular Targets for Benzamide-Based Investigations

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide array of molecular targets. This suggests that this compound could also interact with various biological macromolecules.

One major area of investigation for benzamides is in the field of oncology. Several benzamide derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. google.com For example, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors. google.com Another important class of cancer targets are histone deacetylases (HDACs); the benzamide-based drug chidamide (B1683975) is an approved HDAC inhibitor. nih.gov

Beyond cancer, benzamides have shown promise in treating a variety of other conditions. Halogenated benzamides are found in compounds with applications as diverse as antipsychotics, antiemetics, and gastroprokinetics. Furthermore, recent research has explored benzamide derivatives as potential inhibitors of enzymes relevant to neurodegenerative diseases and as modulators of various receptors.

A table of potential molecular target classes for future investigation is provided below:

| Target Class | Rationale for Investigation | Example of Related Benzamide Activity |

| Protein Kinases | Benzamides are known to inhibit various kinases involved in cancer and inflammation. google.com | 4-methylbenzamide derivatives as potential protein kinase inhibitors. google.com |

| Histone Deacetylases (HDACs) | The benzamide scaffold is present in approved HDAC inhibitors for cancer therapy. nih.gov | Chidamide, a benzamide-based HDAC inhibitor. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Many drugs targeting GPCRs for various CNS disorders contain a benzamide core. | Various antipsychotic and antiemetic drugs. |

| Ion Channels | Some halogenated compounds have been shown to modulate ion channel activity. | |

| Enzymes in Infectious Diseases | Benzamides have been explored as inhibitors of enzymes in bacteria and parasites. |

Addressing Research Gaps in Structure-Function Relationships at the Atomic Level

A fundamental challenge in the development of new bioactive molecules is understanding the precise relationship between their three-dimensional structure and their biological function. For this compound, a detailed analysis at the atomic level is crucial to guide the design of more potent and selective analogues.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. A crystal structure of the closely related isomer, N-(2,6-dichlorophenyl)-4-methylbenzamide, has been reported. nih.govresearchgate.net This study revealed that the two aromatic rings are nearly orthogonal to each other, and the central amide core is nearly coplanar with the benzoyl ring. nih.govresearchgate.net Such information is invaluable for understanding the conformational preferences of the molecule and for designing computational models. A similar structural analysis of this compound would be a critical first step in understanding its specific stereochemical properties.

The nature and positioning of the halogen atoms on the phenyl ring are of particular importance. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can play a significant role in how a molecule binds to its biological target. The 2,5-dichloro substitution pattern will create a specific electrostatic potential surface on the phenyl ring, which will influence its interactions with a binding pocket.

To address the gaps in our understanding of the structure-function relationships of this compound, a multi-pronged approach is necessary. This would involve the synthesis of a systematic series of analogues with variations in the substitution pattern, followed by detailed structural analysis (e.g., X-ray crystallography, NMR spectroscopy) and comprehensive biological evaluation. The resulting data would be essential for building robust QSAR models and for gaining a deeper, predictive understanding of how atomic-level changes translate into macroscopic function.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-(2,5-dichlorophenyl)-4-methylbenzamide, and how can reaction conditions be optimized?